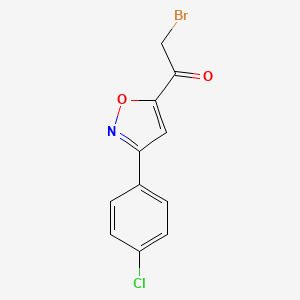

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Description

Properties

IUPAC Name |

2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGJKFYGYXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384097 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-49-9 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 258506-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

This guide provides a detailed exploration of the putative mechanism of action for the novel compound 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole. While specific experimental data for this molecule is not yet extensively available in the public domain, this document synthesizes established principles from the fields of medicinal chemistry and chemical biology to propose a scientifically grounded hypothesis for its biological activity. By dissecting the roles of its constituent chemical moieties—the isoxazole core, the bromoacetyl group, and the chlorophenyl substituent—we can construct a robust framework for its investigation by researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Potential Covalent Inhibitor

The isoxazole ring is a well-established pharmacophore, a privileged structure in medicinal chemistry known for its presence in a wide array of bioactive molecules.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The versatility of the isoxazole scaffold lies in its electronic properties and its ability to form various non-covalent interactions with biological targets.[2]

The introduction of a bromoacetyl group at the 5-position of the isoxazole ring is a critical structural feature that strongly suggests a specific and potent mechanism of action: targeted covalent inhibition . The electrophilic nature of α-bromo ketones makes them effective "warheads" for designing covalent inhibitors that form a permanent bond with nucleophilic residues, such as cysteine, histidine, or lysine, within the active site of a target enzyme.[8] This irreversible mode of action can lead to enhanced potency and a prolonged duration of biological effect.[8]

The 3-(4-chlorophenyl) substituent is likely to play a crucial role in directing the molecule to its specific biological target and contributing to the overall binding affinity through hydrophobic and other non-covalent interactions.

This guide will therefore focus on the hypothesis that This compound acts as a targeted covalent inhibitor. We will explore the implications of this proposed mechanism, outline experimental strategies to validate it, and provide the necessary protocols for its characterization.

Proposed Mechanism of Action: A Two-Step Engagement

The interaction of this compound with its putative biological target, likely an enzyme with a nucleophilic residue in its active site, can be conceptualized as a two-step process:

-

Initial Non-Covalent Binding: The isoxazole core and the 4-chlorophenyl group will first guide the molecule to the enzyme's active site, forming a reversible, non-covalent complex. The specificity of this initial binding is determined by the shape, size, and chemical complementarity of the active site.

-

Irreversible Covalent Modification: Once positioned correctly within the active site, the highly reactive bromoacetyl group will be in close proximity to a nucleophilic amino acid residue (e.g., Cys, His, Lys). A nucleophilic attack from the amino acid side chain on the α-carbon of the bromoacetyl group will displace the bromide ion, forming a stable covalent bond. This irreversible modification permanently inactivates the enzyme.

This proposed mechanism is visually represented in the following diagram:

Caption: Proposed two-step mechanism of action for this compound.

Potential Biological Targets and Therapeutic Implications

Given the wide range of activities reported for isoxazole derivatives, this compound could potentially target a variety of enzymes implicated in disease. The presence of the covalent "warhead" suggests that it may be particularly effective against enzymes where irreversible inhibition provides a therapeutic advantage. Potential enzyme classes to investigate include:

-

Kinases: Many kinase inhibitors are under development, and covalent inhibitors have shown promise in overcoming resistance.

-

Proteases: Cysteine proteases are a well-known class of enzymes targeted by covalent inhibitors.

-

Phosphatases: Protein tyrosine phosphatases (PTPs) are another important class of enzymes with a nucleophilic cysteine in their active site.[8]

-

Metabolic Enzymes: Enzymes involved in key metabolic pathways, such as Acetyl-CoA Carboxylase, have been successfully targeted by isoxazole-based inhibitors.[1]

The therapeutic implications will depend on the specific enzyme that is potently and selectively inhibited by this compound. For example, inhibition of a cancer-related kinase could lead to the development of a new anticancer agent, while targeting an inflammatory enzyme could result in a novel anti-inflammatory drug.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers to characterize the interaction of this compound with a potential target enzyme.

Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of a target enzyme and to quantify its potency (IC50).

Methodology:

-

Reagents and Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., for measuring product formation)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the inhibitor at various concentrations.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Irreversibility Assay

Objective: To determine if the inhibition is reversible or irreversible.

Methodology:

-

Dialysis Method:

-

Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a prolonged period.

-

As a control, incubate the enzyme with the vehicle (DMSO) alone.

-

Place the enzyme-inhibitor mixture and the control in separate dialysis bags with a suitable molecular weight cutoff.

-

Dialyze against a large volume of buffer for an extended period to remove any unbound inhibitor.

-

Measure the activity of the enzyme from both the inhibitor-treated and control samples.

-

If the activity of the inhibitor-treated enzyme is not restored after dialysis, the inhibition is considered irreversible.

-

-

Jump Dilution Method:

-

Incubate the enzyme with a high concentration of the inhibitor.

-

At various time points, take an aliquot of the mixture and dilute it significantly (e.g., 100-fold) into a solution containing the substrate.

-

Immediately measure the enzyme activity.

-

If the inhibition is reversible, the activity will recover over time as the inhibitor dissociates. If it is irreversible, the activity will remain low.

-

Mass Spectrometry Analysis for Covalent Adduct Formation

Objective: To directly observe the covalent modification of the target enzyme by the inhibitor.

Methodology:

-

Incubation and Digestion:

-

Incubate the target enzyme with the inhibitor.

-

Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Search for a peptide with a mass shift corresponding to the addition of the inhibitor's reactive fragment (minus the bromine atom).

-

The MS/MS fragmentation pattern of the modified peptide will confirm the site of covalent attachment.

-

Caption: Workflow for identifying covalent adducts by mass spectrometry.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| This compound | [Target] | [Value] | [Irreversible] |

| Control Compound (non-covalent) | [Target] | [Value] | [Reversible] |

Conclusion and Future Directions

The chemical structure of this compound strongly suggests a mechanism of action involving targeted covalent inhibition. This in-depth technical guide has provided a comprehensive framework for investigating this hypothesis, from the initial characterization of enzyme inhibition to the direct confirmation of covalent adduct formation. The experimental protocols outlined herein represent a self-validating system, where each step provides further evidence to support or refute the proposed mechanism.

Future research should focus on identifying the specific biological target(s) of this compound through techniques such as activity-based protein profiling or chemoproteomics. Once the target is identified, further studies can be conducted to understand the physiological consequences of its inhibition and to evaluate the therapeutic potential of this compound in relevant disease models. The insights gained from such studies will be invaluable for the advancement of this compound in the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

- 8. benchchem.com [benchchem.com]

"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These five-membered heterocyclic systems are prized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The strategic functionalization of the isoxazole ring allows for the fine-tuning of these properties and the development of novel therapeutic agents. This guide focuses on a particularly valuable derivative: This compound .

The introduction of an α-haloketone, specifically the bromoacetyl group, at the 5-position of the isoxazole ring transforms the molecule into a highly versatile synthetic intermediate. The electrophilic nature of the carbon adjacent to the bromine atom makes it a prime target for nucleophilic substitution, enabling its use as a covalent warhead for targeted enzyme inhibition or as a building block for more complex molecular architectures.[8][9]

This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the robust synthesis and rigorous characterization of this compound. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process, from initial reaction to final spectroscopic confirmation.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence. This pathway is designed for efficiency, high purity, and scalability. The strategy involves the initial formation of the core isoxazole structure, followed by a Friedel-Crafts acylation to install the acetyl group, and finally, a selective α-bromination.

Caption: Overall synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid

The foundational isoxazole ring is constructed via a cyclization reaction. A common and effective method involves the reaction of a chalcone intermediate, derived from 4-chloroacetophenone, with hydroxylamine hydrochloride.[1][2][4]

Protocol:

-

Chalcone Formation: To a stirred solution of 4-chloroacetophenone (1 eq.) and an appropriate aldehyde (e.g., benzaldehyde, 1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours until a precipitate forms. Monitor completion by Thin Layer Chromatography (TLC).

-

Filter the solid chalcone, wash thoroughly with cold water until the washings are neutral, and dry.

-

Isoxazole Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2 eq.) in ethanol for 6-8 hours.[4]

-

After completion (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-(4-chlorophenyl)-5-phenylisoxazole. For the purpose of this synthesis, a precursor leading to a 5-carboxy or 5-acetyl group is necessary. A more direct route involves using a β-ketoester.

-

Alternative (more direct) route: React 4-chloroacetophenone oxime (prepared from 4-chloroacetophenone and hydroxylamine hydrochloride[10]) with a suitable C2-synthon like ethyl propiolate.

-

A more robust method involves the synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid, a stable and commercially available intermediate.[11]

Part 2: Synthesis of 5-acetyl-3-(4-chlorophenyl)isoxazole

This step employs a Friedel-Crafts acylation to introduce the acetyl group onto the isoxazole ring.[12] The isoxazole ring, while aromatic, has varying reactivity at its different positions. Acylation is expected to occur at the C5 position.

Causality Behind the Protocol:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[13]

-

Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[12]

-

Solvent: An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Work-up: The aqueous work-up is crucial to decompose the ketone-AlCl₃ complex and remove inorganic byproducts.

Protocol:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature at 0 °C. Stir for 15 minutes.

-

Add a solution of 3-(4-chlorophenyl)isoxazole (1 eq.) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-acetyl-3-(4-chlorophenyl)isoxazole.

Part 3: Synthesis of this compound

The final step is the selective bromination at the α-carbon of the acetyl group. This reaction proceeds via an enol or enolate intermediate.

Causality Behind the Protocol:

-

Acidic Conditions: Acetic acid serves as both the solvent and a catalyst, promoting the formation of the enol tautomer of the ketone, which is the reactive species.

-

Brominating Agent: Molecular bromine (Br₂) is the electrophile that reacts with the electron-rich enol.

-

Temperature Control: The reaction is typically performed at room temperature. Exothermic reactions may require initial cooling to control the reaction rate and prevent side reactions.

Protocol:

-

Dissolve 5-acetyl-3-(4-chlorophenyl)isoxazole (1 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring. A slight warming of the mixture may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of ice-cold water.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound as a solid. Recrystallization from ethanol or a similar solvent may be performed for higher purity.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the final product. The combination of IR, NMR, and Mass Spectrometry provides unambiguous proof of synthesis.

Caption: Workflow for product purification and characterization.

Expected Spectroscopic Data

The following table summarizes the key analytical data expected for this compound.

| Technique | Feature | Expected Observation | Rationale |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1700-1720 cm⁻¹ | Strong absorption characteristic of a ketone. The position is influenced by the adjacent electronegative bromine atom.[9][14] |

| C-Br Stretch | ~600-700 cm⁻¹ | Indicates the presence of a carbon-bromine bond. | |

| Isoxazole Ring | ~1600-1620 cm⁻¹, ~1400-1450 cm⁻¹ | C=N and C=C stretching vibrations within the heterocyclic ring.[15] | |

| ¹H NMR | -CH₂Br Protons | Singlet, ~4.5-4.8 ppm | Methylene protons are deshielded by both the adjacent carbonyl group and the bromine atom. Appears as a singlet as there are no adjacent protons. |

| Aromatic Protons (H-2', H-6') | Doublet, ~7.8-8.0 ppm | Protons ortho to the isoxazole ring on the chlorophenyl group. | |

| Aromatic Protons (H-3', H-5') | Doublet, ~7.4-7.6 ppm | Protons meta to the isoxazole ring on the chlorophenyl group. | |

| Isoxazole Proton (H-4) | Singlet, ~7.0-7.2 ppm | The proton at the 4-position of the isoxazole ring.[16] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-190 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| Methylene Carbon (-CH₂Br) | ~30-35 ppm | Aliphatic carbon attached to bromine. | |

| Isoxazole Carbons (C3, C5) | ~160-170 ppm | Quaternary carbons of the isoxazole ring attached to substituents. | |

| Chlorophenyl Carbons | ~125-140 ppm | Aromatic carbons with characteristic shifts for a para-substituted ring. | |

| Mass Spectrometry | Molecular Ion Peak | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). |

Conclusion

This guide outlines a reliable and well-rationalized pathway for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The provided protocols are grounded in established chemical principles, such as Friedel-Crafts acylation and α-ketone halogenation.[12][13] The detailed characterization workflow ensures that researchers can confidently verify the identity and purity of their synthesized material. By understanding the causality behind each step, scientists can troubleshoot effectively and adapt these methods for the synthesis of analogous compounds, thereby accelerating the discovery of new chemical entities with therapeutic potential.

References

- 1. nveo.org [nveo.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpca.org [ijpca.org]

- 8. benchchem.com [benchchem.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. 傅-克酰基化反应 [sigmaaldrich.cn]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 16. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and established spectroscopic principles, this guide offers a predictive yet robust interpretation of the spectral data, enabling researchers to confidently identify and characterize this molecule.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifaceted compound featuring a reactive bromoacetyl group, a stable isoxazole core, and a substituted aromatic ring.[1][2][3][4] This unique combination of functional groups suggests potential applications as a versatile intermediate in organic synthesis or as a candidate for biological screening. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where molecular identity is directly linked to activity and safety. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will navigate the expected spectral data for this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 2H | Ar-H (ortho to isoxazole) |

| ~7.5 - 7.7 | Doublet | 2H | Ar-H (meta to isoxazole) |

| ~7.0 | Singlet | 1H | Isoxazole-H4 |

| ~4.5 | Singlet | 2H | -CH₂Br |

Causality behind Predictions:

-

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the isoxazole ring are expected to be deshielded and appear at a lower field compared to the meta protons due to the electron-withdrawing nature of the isoxazole ring.

-

Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to appear as a sharp singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm, a characteristic feature of 3,5-disubstituted isoxazoles.[5][6]

-

Methylene Protons: The methylene protons of the bromoacetyl group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around δ 4.5 ppm.[1] The absence of adjacent protons will result in a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (keto) |

| ~170 | C5 (isoxazole) |

| ~163 | C3 (isoxazole) |

| ~136 | C-Cl (aromatic) |

| ~129 | CH (aromatic) |

| ~127 | C-isoxazole (aromatic) |

| ~98 | C4 (isoxazole) |

| ~30 | -CH₂Br |

Causality behind Predictions:

-

Carbonyl Carbon: The keto carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 185 ppm.

-

Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower fields than C4.[6]

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 125-136 ppm. The carbon bearing the chlorine atom will be shifted downfield.

-

Methylene Carbon: The carbon of the bromomethyl group will be found at a higher field, around δ 30 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic & Isoxazole |

| ~1720 | C=O stretch | Keto |

| ~1610 | C=N stretch | Isoxazole |

| ~1500, 1450 | C=C stretch | Aromatic |

| ~1400 | N-O stretch | Isoxazole |

| ~1100 | C-Cl stretch | Aryl chloride |

| ~650 | C-Br stretch | Alkyl bromide |

Causality behind Predictions:

-

Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the keto-carbonyl group.

-

Isoxazole Ring Vibrations: The isoxazole ring will exhibit characteristic stretching vibrations for the C=N bond (around 1610 cm⁻¹) and the N-O bond (around 1400 cm⁻¹).[5]

-

Aromatic and Halogen Vibrations: The spectrum will also show aromatic C-H and C=C stretching, as well as the characteristic C-Cl and C-Br stretching frequencies at lower wavenumbers.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak: For the molecular formula C₁₀H₇BrClNO, the expected monoisotopic mass is approximately 270.94 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks with an approximate 3:1 intensity ratio).

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

-

Alpha-Cleavage: The most likely initial fragmentation will be the loss of the bromine radical (•Br) or the entire bromoacetyl radical (•COCH₂Br) due to the relative weakness of the C-Br and C-C bonds adjacent to the carbonyl group.

-

Ring Fragmentation: The resulting isoxazole-containing fragment can then undergo further fragmentation of the heterocyclic ring, leading to characteristic ions.

Experimental Protocols: Best Practices for Data Acquisition

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating predictive data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as an essential resource for scientists and professionals engaged in the synthesis, development, and analysis of novel isoxazole-based compounds.

References

"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" literature review

An In-depth Technical Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Synthesis, Mechanism, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the established pharmacological importance of the isoxazole scaffold and the reactive potential of an α-haloketone, this molecule is rationally designed as a potent and potentially irreversible inhibitor of key enzymes implicated in inflammation and cancer, such as phospholipase A2 (PLA2). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, mechanism of action, and protocols for biological evaluation.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structure is a "privileged" scaffold in medicinal chemistry, meaning it is a common feature in a multitude of clinically successful drugs.[1] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[2] Clinically approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature an isoxazole core, underscoring its therapeutic versatility.[1][2] Isoxazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

The title compound, this compound, combines this proven scaffold with two critical substituents: a 4-chlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions. The bromoacetyl group is a reactive α-haloketone, a class of functional groups known to act as irreversible inhibitors by covalently modifying nucleophilic residues (such as histidine or cysteine) in enzyme active sites.[4][5] This rational design strategy positions this compound as a prime candidate for a covalent inhibitor targeting enzymes like phospholipase A2.

Proposed Synthesis and Characterization

While a direct, single-publication synthesis for this compound is not prominently documented, a robust and logical multi-step synthetic route can be proposed based on established isoxazole synthesis methodologies and standard organic transformations. The pathway proceeds via a key 5-acetylisoxazole intermediate.

Retrosynthetic Analysis and Proposed Pathway

The most logical approach involves a three-stage process: 1) Formation of a 1,3-dicarbonyl precursor, 2) Cyclocondensation with hydroxylamine to form the isoxazole ring, and 3) α-bromination of the acetyl group.

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-chlorophenyl)butane-1,3-dione

This reaction is a Claisen condensation to form the necessary β-diketone precursor.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Addition of Reagents: Add 4'-chloroacetophenone (1.0 equivalent) dropwise to the stirred solution. Following this, add ethyl acetate (1.5 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl. The precipitated solid is the crude β-diketone.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the purified 1-(4-chlorophenyl)butane-1,3-dione.

Step 2: Synthesis of 5-Acetyl-3-(4-chlorophenyl)isoxazole

This is the key cyclocondensation step to form the isoxazole ring.[6][7]

-

Setup: Dissolve the 1-(4-chlorophenyl)butane-1,3-dione (1.0 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution. If using acetic acid, the reaction can proceed directly. If in ethanol, a mild base like pyridine or sodium acetate is added.

-

Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash thoroughly with water, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure 5-acetyl-3-(4-chlorophenyl)isoxazole.

Step 3: Synthesis of this compound

This is a standard α-bromination of a ketone.

-

Setup: Dissolve the 5-acetyl-3-(4-chlorophenyl)isoxazole (1.0 equivalent) from Step 2 in a suitable solvent like glacial acetic acid or chloroform.

-

Bromination: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise at 0-5 °C. The disappearance of the bromine color indicates its consumption.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

Workup: Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final compound, this compound.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data can be anticipated:

-

¹H NMR: A singlet corresponding to the two protons of the -CH₂Br group (typically δ 4.0-4.5 ppm), a singlet for the isoxazole C4-proton, and multiplets in the aromatic region (δ 7.4-7.9 ppm) for the 4-chlorophenyl group.

-

¹³C NMR: Signals for the carbonyl carbon (~185-195 ppm), the -CH₂Br carbon (~30-35 ppm), and carbons of the isoxazole and chlorophenyl rings.

-

FT-IR: A strong absorption band for the carbonyl (C=O) stretching vibration (~1700-1720 cm⁻¹), and characteristic bands for C=N, C-O of the isoxazole ring and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, confirming the presence of one bromine atom. The chlorine isotope pattern would also be observable.

Biological Activity and Mechanism of Action

The primary rationale for the design of this compound is its potential as an inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

Inhibition of Phospholipase A2 (PLA2)

Causality Behind Targeting PLA2: sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids.[8] Arachidonic acid is the precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, the production of the entire downstream cascade of inflammatory mediators is halted, making it an attractive therapeutic target for inflammatory diseases.[8]

Caption: Role of PLA2 in the inflammatory cascade and its inhibition.

Mechanism of Inhibition: The bromoacetyl moiety is a classic electrophilic warhead. Its mechanism of action is analogous to that of the well-studied irreversible PLA2 inhibitor, p-bromophenacyl bromide (pBPB).[4][5] The α-carbon of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by a histidine residue (specifically His-48 in most sPLA2s) located in the enzyme's active site. This attack displaces the bromide ion and forms a stable covalent bond, effectively and irreversibly alkylating the enzyme.[5][9] This covalent modification prevents the substrate from binding and catalysis from occurring.

Anticancer Properties

The isoxazole scaffold is a component of many compounds with demonstrated anticancer activity.[3][10] These compounds can act through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[3] The inhibition of PLA2 is also relevant in oncology, as PLA2 activity is often upregulated in various cancers and contributes to tumor progression, angiogenesis, and metastasis. Therefore, this compound may exert anticancer effects through a dual mechanism: direct cytotoxicity and modulation of the tumor microenvironment via PLA2 inhibition.

Protocols for Biological Evaluation

The following protocols are self-validating systems designed to assess the biological activity of the title compound. They are based on established methods for evaluating PLA2 inhibitors and cytotoxic agents.

In Vitro sPLA2 Inhibition Assay (Representative Protocol)

This assay measures the enzymatic activity of sPLA2 by detecting the release of a fluorescent fatty acid from a synthetic substrate.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0.

-

Enzyme Stock: Human recombinant sPLA2-IIA at 1 mg/mL in a suitable buffer, stored at -80°C.

-

Substrate: A fluorescent phospholipid substrate (e.g., NBD-C6-HPC) prepared as a 1 mM stock in ethanol.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.

-

Positive Control: A known PLA2 inhibitor (e.g., an indole-isoxazole hybrid) treated similarly.[8]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound dilutions (or DMSO for control) to each well.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a diluted sPLA2 solution (e.g., 5 ng/well) to each well and pre-incubate for 30 minutes at 37°C. This pre-incubation is critical for covalent inhibitors to allow time for the reaction with the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.

-

Measure the increase in fluorescence intensity (Excitation/Emission appropriate for the fluorophore, e.g., 460/534 nm for NBD) every minute for 30-60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

This colorimetric assay assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

-

Cell Culture:

-

Seed cancer cells (e.g., A549 lung carcinoma, PC-3 prostate carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[11]

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

-

Caption: Standard workflow for determining cytotoxicity via MTT assay.

Quantitative Data from Analogous Compounds

While specific data for the title compound is not available in the public literature, the activity of structurally related isoxazoles provides a benchmark for expected potency.

Table 1: PLA2 Inhibitory Activity of an Isoxazole Analog

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

|---|

| Analog 1 | Indole-Isoxazole Hybrid | sPLA2 | 10.23 |[8] |

Table 2: Anticancer Activity (IC₅₀) of Selected Chlorophenyl Isoxazole Analogs

| Compound ID | Isoxazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog 2 | 5-(3-alkylquinolin-2-yl)-3-aryl | PC-3 (Prostate) | < 12 | [11] |

| Analog 3 | 5-(3-alkylquinolin-2-yl)-3-aryl | A549 (Lung) | < 12 | [11] |

| Analog 4 | 3-aryl-5-substituted | Huh7 (Liver) | > 10 |[3] |

Disclaimer: The data presented is for structurally related compounds and is intended to provide a reasonable expectation of the biological activity for this compound.

Conclusion and Future Directions

This compound is a rationally designed molecule that holds significant promise as a tool compound for chemical biology and as a lead for drug discovery. Its design combines the pharmacologically validated isoxazole core with a covalent warhead targeting key enzymes in inflammation and cancer. The proposed synthesis is robust and relies on well-established chemical reactions. The clear mechanism of action, based on the irreversible inhibition of PLA2, provides a solid foundation for its application in studying inflammatory signaling pathways.

Future work should focus on the successful synthesis and purification of the compound, followed by rigorous biological validation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving modification of the chlorophenyl ring and the linker to the reactive moiety, could further optimize potency and selectivity. Given its potential for covalent inhibition, in vivo studies in animal models of inflammatory diseases (e.g., arthritis) or cancer are a logical and compelling next step.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espublisher.com [espublisher.com]

- 11. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isoxazole-Based Covalent Modifiers

Abstract

The deliberate design of targeted covalent inhibitors (TCIs) has undergone a significant renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability to target historically "undruggable" proteins.[1] While classical electrophiles like acrylamides have dominated the landscape, concerns over their intrinsic reactivity and potential for off-target effects have spurred the search for novel, tunable covalent warheads.[2][3][4][5] This technical guide provides a comprehensive exploration of the isoxazole moiety, a unique and versatile heterocyclic electrophile. We will trace its journey from a stable heterocyclic scaffold to its recognition as a latent, cysteine-reactive warhead capable of forming covalent bonds through a proximity-driven ring-opening mechanism. This guide will delve into the mechanistic underpinnings of isoxazole reactivity, its strategic advantages in drug design, key historical milestones in its development, and detailed experimental protocols for its characterization and validation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as an authoritative resource on the core principles and practical application of isoxazole-based covalent modifiers.

Introduction: The Quest for Tunable Covalency

Covalent inhibitors function by forming a stable, covalent bond with a specific amino acid residue on their target protein, most commonly a nucleophilic cysteine.[6][7][8] This mechanism can lead to profound and durable target inhibition, a significant advantage over non-covalent counterparts.[1][6][8] The majority of FDA-approved covalent kinase inhibitors, for instance, utilize acrylamide warheads that engage in a Michael addition reaction with a cysteine thiol.[5][9][10]

However, the success of a TCI hinges on a delicate balance: the electrophilic warhead must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, leading to toxicity.[11] This challenge has fueled the development of "tunable" electrophiles, whose reactivity is attenuated and highly dependent on the binding affinity and orientation provided by the non-covalent scaffold of the inhibitor.[12] Isoxazoles have emerged as a premier class of such tunable, latent electrophiles, offering a unique solution to the reactivity-selectivity conundrum.

The Isoxazole Moiety: From Stable Heterocycle to Latent Electrophile

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[13][14][15] For decades, they have been valued in medicinal chemistry as stable scaffolds, contributing to the structural framework and pharmacological properties of numerous bioactive compounds.[14][15][16][17][18] The aromaticity of the isoxazole ring generally renders it stable to acids, bases, and oxidizing agents.[19]

The key to its function as a covalent warhead lies in the latent electrophilicity conferred by the N-O bond.[15][19] This bond, while stable under normal physiological conditions, can be induced to cleave upon nucleophilic attack by a suitably positioned and activated cysteine thiolate within a protein's binding pocket. This proximity-driven reaction unmasks the electrophile, leading to a covalent modification.

Mechanism of Covalent Modification: A Proximity-Induced Ring Opening

The covalent modification by an isoxazole warhead is not a simple displacement reaction but a sophisticated ring-opening cascade. The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate) on a carbon atom of the isoxazole ring. The precise carbon atom attacked can be influenced by the substitution pattern on the ring, which in turn dictates the electronics and accessibility of the electrophilic centers.

This initial nucleophilic attack disrupts the aromaticity of the isoxazole ring, leading to the cleavage of the weak N-O bond.[15] The ring then opens to form a stable, vinylogous β-amino enone or a related species, which remains covalently tethered to the cysteine residue. This mechanism ensures that the highly reactive species is generated only at the target site, minimizing the potential for systemic reactivity.

Caption: Proximity-driven covalent modification by an isoxazole warhead.

A Brief History: Key Milestones in Development

While isoxazole chemistry has been established for over a century, its application as a targeted covalent modifier is a more recent innovation, largely pioneered within the pharmaceutical industry.

-

Early 2000s: Researchers at Warner-Lambert (now Pfizer) were among the first to explore complex heterocyclic structures as kinase inhibitors.[20] While not explicitly focused on covalency at the time, this work laid the groundwork for investigating diverse scaffolds.

-

Mid-to-Late 2000s: The concept of targeted covalent inhibitors gained significant traction, with a focus on kinases. The success of acrylamide-based inhibitors demonstrated the power of this approach but also highlighted the need for alternative electrophiles with different reactivity profiles.[4]

-

The Pfizer Breakthrough (c. 2010-2016): A pivotal moment in the history of isoxazole covalent modifiers came from research at Pfizer. During the development of inhibitors for kinases like c-Met and ALK, scientists discovered that certain isoxazole-containing compounds were forming covalent bonds with cysteine residues in the active site. This serendipitous discovery led to a focused effort to understand and optimize the isoxazole moiety as a "tunable" covalent warhead. This work demonstrated that by modifying the substituents on the isoxazole ring, the reactivity could be finely tuned to achieve high selectivity for the target cysteine over other nucleophiles, such as glutathione.

This pioneering industrial research established the isoxazole as a viable and attractive alternative to more classical electrophiles, paving the way for its broader application in drug discovery.

Advantages of Isoxazole Warheads in Drug Design

The isoxazole moiety offers several compelling advantages over more traditional electrophiles like acrylamides:

| Feature | Isoxazole Warhead | Acrylamide Warhead | Rationale & Implication |

| Intrinsic Reactivity | Low (Latent) | Moderate to High | Isoxazoles are stable in circulation, minimizing off-target reactions. Reactivity is "switched on" by target binding, enhancing selectivity. |

| Tunability | High | Moderate | Reactivity can be finely modulated by altering electronic and steric properties of substituents on the isoxazole ring. This allows for precise optimization against a specific target cysteine. |

| Novel Chemical Space | Yes | Well-explored | Provides novel vectors and intellectual property opportunities. The 3D structure of the ring can be exploited for unique binding interactions. |

| Safety Profile | Potentially Improved | Glutathione reactivity is a concern | Lower intrinsic reactivity often translates to less depletion of endogenous nucleophiles like glutathione, potentially leading to a better safety profile. |

Experimental Workflows & Protocols

As a Senior Application Scientist, it is crucial to employ rigorous, self-validating workflows to characterize and confirm the mechanism of action for any novel covalent modifier.

Workflow for Characterization of an Isoxazole-Based TCI

This workflow ensures a multi-faceted validation of covalent engagement, from initial reactivity assessment to precise identification of the modification site.

Caption: A multi-step workflow for the rigorous validation of isoxazole covalent inhibitors.

Protocol 1: Synthesis of a Generic 3,5-Disubstituted Isoxazole Core

The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[13] More advanced methods, such as electrophilic cyclization, allow for the creation of highly substituted isoxazoles.[21][22]

Objective: To synthesize a 3,5-disubstituted isoxazole scaffold.

Method: Based on Electrophilic Cyclization of an O-methyl oxime [21]

-

Preparation of the Ynone: Start with a terminal alkyne and an acid chloride. Perform a Sonogashira coupling reaction using a palladium/copper catalyst to generate the 2-alkyn-1-one (ynone) intermediate.

-

Formation of the O-methyl Oxime: React the ynone with methoxylamine hydrochloride in the presence of a mild base (e.g., pyridine) in methanol. This reaction typically yields a mixture of E/Z isomers. The desired Z-isomer is crucial for the subsequent cyclization and can often be isolated via column chromatography.[22]

-

Electrophilic Cyclization: Treat the purified Z-O-methyl oxime with an electrophilic iodine source, such as iodine monochloride (ICl), in a suitable solvent like dichloromethane. The reaction is typically run at room temperature or slightly below.

-

Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent, dry, and concentrate. Purify the resulting 4-iodoisoxazole using silica gel chromatography.

-

Further Functionalization (Optional): The 4-iodoisoxazole is a versatile intermediate. The iodine can be replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to install a wide variety of substituents at the C4 position, allowing for the generation of diverse chemical libraries.[22]

Protocol 2: Confirming Covalent Adduct Formation via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent bond formation and identifying the specific site of modification.[23][24][25]

Objective: To verify that the isoxazole inhibitor forms a covalent adduct with the target protein at a specific cysteine residue.

-

Sample Preparation:

-

Incubate the target protein with a 2-5 fold molar excess of the isoxazole inhibitor for a defined period (e.g., 2 hours) at 37°C.

-

Prepare a control sample of the protein incubated with vehicle (e.g., DMSO) under identical conditions.

-

-

Intact Protein Analysis (Top-Down MS):

-

Desalt the samples using a C4 ZipTip or equivalent to remove unbound inhibitor and buffer components.

-

Analyze the samples via LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Self-Validation Check: Look for a mass shift in the inhibitor-treated sample that corresponds exactly to the molecular weight of the inhibitor. The absence of this shift in the control sample confirms covalent modification of the intact protein.[25]

-

-

Proteolytic Digestion (Bottom-Up MS):

-

Denature the protein samples (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-target cysteines (with iodoacetamide).

-

Digest the proteins into peptides using a protease like trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will isolate peptide ions and fragment them.

-

Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the fragmentation data against the protein sequence.[23]

-

Crucial Step: Perform the search with a "variable modification" on cysteine residues corresponding to the mass of the inhibitor.

-

-

Data Analysis and Validation:

-

Self-Validation Check: Identify the specific peptide containing the mass shift. The MS/MS spectrum for that peptide should show a clear fragmentation pattern that allows you to pinpoint the modification to a specific cysteine residue.[23][25] The observation of fragment ions (b- and y-ions) containing the modification provides definitive proof of the adduction site. Open-mass search algorithms can also be used when the exact mass of the modification is unknown.[24][26][27]

-

Future Perspectives

The isoxazole covalent modifier is more than just another warhead; it represents a strategic approach to designing highly selective and potentially safer covalent medicines. The future of this field is bright, with several exciting avenues of exploration:

-

Expanding the Target Landscape: Applying isoxazole-based modifiers to target classes beyond kinases, such as proteases, phosphatases, and E3 ligases.

-

Reversible Covalency: While typically forming irreversible bonds, designing highly strained or electronically unique isoxazoles could potentially lead to reversible covalent inhibitors, combining high target occupancy with a tunable duration of action.[28]

-

Chemoproteomics: Using isoxazole-based probes in activity-based protein profiling (ABPP) to discover novel druggable cysteines throughout the proteome.

The journey of the isoxazole from a simple heterocycle to a sophisticated tool in targeted covalent inhibition is a testament to the power of serendipity and rational design in drug discovery. Its continued exploration promises to yield next-generation therapies with enhanced precision and efficacy.

References

- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]

- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. medium.com [medium.com]

- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pak.elte.hu [pak.elte.hu]

- 12. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. | BioWorld [bioworld.com]

- 21. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. biorxiv.org [biorxiv.org]

- 27. biorxiv.org [biorxiv.org]

- 28. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Utilizing "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" in Enzyme Inhibition Assays

Introduction: A Potent Tool for Covalent Enzyme Inhibition

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors offers a powerful approach to achieving potent and durable modulation of enzyme activity.[1] This application note provides a detailed protocol for the use of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , a heterocyclic compound featuring a reactive bromoacetyl group, as a covalent inhibitor in enzyme inhibition assays.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active molecules with activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6][7] The incorporation of an α-haloketone, specifically a bromoacetyl group, transforms the isoxazole derivative into a targeted covalent inhibitor.[4] These inhibitors typically function through a two-step mechanism: an initial, reversible binding to the enzyme's active site, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue.[8][9] This permanent inactivation of the enzyme makes such inhibitors particularly valuable for achieving sustained therapeutic effects.[1][10]

The reactivity of the bromoacetyl group is primarily directed towards nucleophilic residues such as cysteine (via thioether linkage) and histidine (via alkylation of the imidazole ring), although reactions with other nucleophiles like lysine and serine are also possible.[9] The specificity of the inhibition is largely determined by the initial non-covalent binding affinity of the isoxazole core for the target enzyme's active site.

This document will guide researchers, scientists, and drug development professionals through the necessary steps for preparing the inhibitor, conducting the enzyme inhibition assay, and analyzing the kinetic data to determine the key parameters of covalent inhibition: the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

Safety Precautions: Handling Bromoacetyl Compounds

Bromoacetyl derivatives are reactive alkylating agents and should be handled with appropriate caution.[11][12][13][14][15][16] They are typically lachrymators and can cause skin and respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][14]

Materials and Reagents

-

Inhibitor: this compound

-

Enzyme: Purified enzyme of interest (e.g., a cysteine protease, kinase, or other enzyme with a susceptible nucleophile in the active site)

-

Substrate: A suitable substrate for the target enzyme that produces a detectable signal (e.g., chromogenic, fluorogenic, or luminescent)

-

Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., HEPES, Tris-HCl, or phosphate buffer at the appropriate pH)

-

Solvent for Inhibitor: Anhydrous, high-purity dimethyl sulfoxide (DMSO)

-

Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear flat-bottom for colorimetric assays, black for fluorescence/luminescence)

-

Plate Reader: A microplate reader capable of kinetic measurements at the appropriate wavelength(s)

-

Standard laboratory equipment: Pipettes, reagent reservoirs, etc.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Inhibitor Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Enzyme Working Solution:

-

Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired assay time. The optimal concentration should be determined empirically in preliminary experiments.

-

Keep the enzyme solution on ice until use.

-

-

Substrate Working Solution:

-

Prepare a working solution of the substrate in the assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme activity.

-

Protect from light if the substrate is light-sensitive.

-

Protocol 2: Determination of kinact and KI

The determination of the kinetic parameters for an irreversible inhibitor requires a time-dependent inhibition assay.[17][18][19] The following protocol is a common method for this purpose.

Experimental Workflow for Irreversible Inhibition Kinetics

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Step-by-Step Procedure:

-

Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected KI. Also, include a vehicle control (DMSO in assay buffer).

-

Assay Plate Setup:

-

In a microplate, add the diluted inhibitor solutions to the appropriate wells.

-

Add the enzyme working solution to all wells, except for a no-enzyme control.

-

The final volume in each well before adding the substrate should be consistent.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes). This step allows the covalent reaction between the inhibitor and the enzyme to proceed.

-

Reaction Initiation: At the end of each pre-incubation time point, initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the product formation over time (kinetic mode). The measurement interval and duration should be optimized to ensure the initial reaction rates are captured and are linear.

Data Analysis and Interpretation

The analysis of data from an irreversible inhibition assay is a multi-step process.[2][18][20]

Mechanism of Covalent Inhibition

Caption: Two-step mechanism of irreversible covalent inhibition.

-

Determine Initial Velocities: From the kinetic reads, calculate the initial velocity (rate) of the reaction for each inhibitor concentration and each pre-incubation time point. This is typically the slope of the linear portion of the progress curve (product vs. time).

-

Calculate Percent Remaining Activity: For each inhibitor concentration, normalize the initial velocities at different pre-incubation times to the velocity at time zero (or the vehicle control). Plot the natural logarithm of the percent remaining activity versus the pre-incubation time.

-

Determine the Observed Rate of Inactivation (kobs): For each inhibitor concentration, the data from the previous step should follow a first-order decay. Fit the data to the following equation to determine the observed rate of inactivation (kobs):

ln(Remaining Activity) = -kobs * t

Where t is the pre-incubation time. The slope of this line is -kobs.

-

Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors using non-linear regression:

kobs = (kinact * [I]) / (KI + [I])

Where:

-

kinact is the maximal rate of inactivation at saturating inhibitor concentrations.

-

KI is the inhibitor concentration that produces half-maximal inactivation.

-

[I] is the inhibitor concentration.

The second-order rate constant, kinact/KI, is a measure of the overall inhibitor efficiency.[11]

-

Table 1: Key Kinetic Parameters for Covalent Inhibitors

| Parameter | Description | How to Determine |

| kobs | Observed rate of inactivation | Slope of the plot of ln(% remaining activity) vs. pre-incubation time for each inhibitor concentration. |

| KI | Inhibitor concentration at half-maximal inactivation rate | Determined from the hyperbolic fit of kobs vs. inhibitor concentration. |

| kinact | Maximal rate of inactivation | Determined from the hyperbolic fit of kobs vs. inhibitor concentration. |

| kinact/KI | Second-order rate constant of inactivation | Calculated from the determined kinact and KI values. Represents inhibitor efficiency. |

Potential Applications and Target Classes

The unique properties of this compound make it a valuable tool for investigating enzymes with nucleophilic residues in their active sites. Potential target classes include:

-

Cysteine Proteases: Such as caspases, cathepsins, and viral proteases (e.g., SARS-CoV-2 3CLpro).[9]

-

Kinases: Certain kinases have accessible cysteine residues in or near the ATP-binding pocket.

-

Deubiquitinating Enzymes (DUBs): These are typically cysteine proteases.

-

Histone Deacetylases (HDACs): Some classes of HDACs can be targeted by covalent inhibitors.

-

Other Enzymes: Any enzyme with a functionally important and accessible cysteine, histidine, or other nucleophilic residue.

Troubleshooting and Considerations

-

Inhibitor Instability: Bromoacetyl compounds can be susceptible to hydrolysis. Prepare fresh dilutions for each experiment and minimize the time the inhibitor spends in aqueous buffer before addition to the enzyme.

-

Non-specific Reactivity: At high concentrations, covalent inhibitors may react non-specifically with other proteins or assay components. It is crucial to demonstrate that inhibition is time-dependent and saturable to confirm a specific interaction.

-

Solubility Issues: If the inhibitor precipitates in the assay buffer, consider adjusting the final DMSO concentration (typically keeping it below 1-2%) or using a different co-solvent.

-

Slow Inhibition: If the inactivation is very slow, longer pre-incubation times may be necessary.

-

Confirmation of Covalent Modification: Mass spectrometry can be used to confirm the covalent adduction of the inhibitor to the target enzyme and to identify the specific amino acid residue that has been modified.